Hsd17B13-IN-36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsd17B13-IN-36 is a compound that inhibits the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a role in the metabolism of steroids and other lipid molecules. Inhibiting HSD17B13 has been shown to have potential therapeutic benefits, particularly in the treatment of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-36 involves several steps. One method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified with deionized water .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar solvents and reagents as in laboratory-scale preparations, with additional steps for purification and quality control.
化学反应分析
Types of Reactions: Hsd17B13-IN-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity against HSD17B13.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include DMSO, PEG300, and Tween 80. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity against HSD17B13. These derivatives are tested for their efficacy in inhibiting the enzyme and their potential therapeutic benefits.
科学研究应用
Hsd17B13-IN-36 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of HSD17B13 and its effects on lipid metabolism. In biology, it helps researchers understand the role of HSD17B13 in liver diseases. In medicine, this compound is being investigated as a potential therapeutic agent for treating NAFLD and NASH. In industry, it is used in the development of new drugs targeting liver diseases .
作用机制
Hsd17B13-IN-36 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of steroids and other lipid molecules in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and prevents the progression of liver diseases such as NAFLD and NASH. The molecular targets and pathways involved include the inhibition of lipid droplet biogenesis and the reduction of pro-inflammatory lipid mediators .
相似化合物的比较
Similar Compounds: Similar compounds to Hsd17B13-IN-36 include other inhibitors of HSD17B13, such as BI-3231 and other novel HSD17B13 inhibitors .
Uniqueness: this compound is unique in its specific inhibitory activity against HSD17B13. It has shown promising results in preclinical studies for its potential therapeutic benefits in treating liver diseases. Compared to other similar compounds, this compound has a distinct chemical structure that enhances its efficacy and stability.
属性
分子式 |
C20H17F2N3O4S |
---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
3-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]pyrimidin-4-yl]oxy-2,6-difluorophenol |
InChI |
InChI=1S/C20H17F2N3O4S/c21-15-5-6-16(18(22)19(15)26)29-17-7-8-23-20(24-17)13-1-3-14(4-2-13)25-9-11-30(27,28)12-10-25/h1-8,26H,9-12H2 |
InChI 键 |
HJJXORHVLICVQH-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C3=NC=CC(=N3)OC4=C(C(=C(C=C4)F)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。